2-((2-Hydroxy-1-naphthyl)diazenyl)anthra-9,10-quinone
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Overview
Description
2-((2-Hydroxy-1-naphthyl)diazenyl)anthra-9,10-quinone is an organic compound that belongs to the class of anthraquinone derivatives. These compounds are known for their vibrant colors and are often used as dyes and pigments. The structure of this compound includes an anthraquinone core with a diazenyl group attached to a hydroxy-naphthyl moiety, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Hydroxy-1-naphthyl)diazenyl)anthra-9,10-quinone typically involves the diazotization of 2-amino-1-naphthol followed by coupling with anthraquinone. The reaction conditions often include acidic environments to facilitate the diazotization process. For instance, the reaction can be carried out in the presence of hydrochloric acid and sodium nitrite at low temperatures to form the diazonium salt, which is then coupled with anthraquinone under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Solvent-free conditions and the use of environmentally benign reagents are also considered to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2-((2-Hydroxy-1-naphthyl)diazenyl)anthra-9,10-quinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, sulfonic acids, and nitrating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted anthraquinones, amines, and quinone derivatives, which can be further utilized in different applications .
Scientific Research Applications
2-((2-Hydroxy-1-naphthyl)diazenyl)anthra-9,10-quinone has a wide range of applications in scientific research:
Chemistry: Used as a dye and pigment in organic synthesis and materials science.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its anticancer activity and potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors for electronic devices.
Mechanism of Action
The mechanism of action of 2-((2-Hydroxy-1-naphthyl)diazenyl)anthra-9,10-quinone involves its interaction with cellular components, leading to various biological effects. The compound can intercalate into DNA, disrupting its function and leading to cell death. It also generates reactive oxygen species (ROS) that can induce oxidative stress and damage cellular components. These actions contribute to its antimicrobial and anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 2-((2-Hydroxy-1-naphthyl)diazenyl)benzoic acid
- 9,10-Anthraquinone
- 2-Hydroxy-1-naphthaldehyde-derived Schiff bases
Uniqueness
2-((2-Hydroxy-1-naphthyl)diazenyl)anthra-9,10-quinone is unique due to its specific structural features that combine the properties of both anthraquinone and diazenyl groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
6642-56-4 |
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Molecular Formula |
C24H14N2O3 |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
2-[(2-hydroxynaphthalen-1-yl)diazenyl]anthracene-9,10-dione |
InChI |
InChI=1S/C24H14N2O3/c27-21-12-9-14-5-1-2-6-16(14)22(21)26-25-15-10-11-19-20(13-15)24(29)18-8-4-3-7-17(18)23(19)28/h1-13,27H |
InChI Key |
KESOSAWCVMRUDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC4=C(C=C3)C(=O)C5=CC=CC=C5C4=O)O |
Origin of Product |
United States |
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